Holmium(III) chloride hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

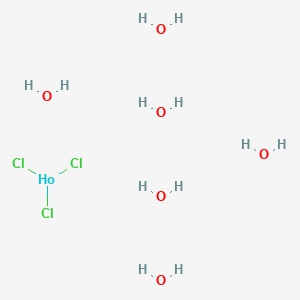

Holmium(III) chloride hexahydrate is an inorganic compound with the chemical formula HoCl₃·6H₂O. It is a light yellow crystalline solid that is highly soluble in water. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Holmium(III) chloride hexahydrate can be synthesized through several methods:

Reaction with Hydrochloric Acid: Holmium metal reacts with hydrochloric acid to form this compound[ 2 \text{Ho} + 6 \text{HCl} \rightarrow 2 \text{HoCl}_3 + 3 \text{H}_2 ]

Direct Reaction with Chlorine: Holmium metal reacts directly with chlorine gas[ 2 \text{Ho} + 3 \text{Cl}_2 \rightarrow 2 \text{HoCl}_3 ]

Reaction with Ammonium Chloride: Heating a mixture of holmium(III) oxide and ammonium chloride at 200-250°C[ \text{Ho}_2\text{O}_3 + 6 \text{NH}_4\text{Cl} \rightarrow 2 \text{HoCl}_3 + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound typically involves the direct reaction of holmium metal with hydrochloric acid or chlorine gas due to the simplicity and efficiency of these methods .

Analyse Des Réactions Chimiques

Types of Reactions

Holmium(III) chloride hexahydrate undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: Holmium(III) chloride can participate in redox reactions where it can be reduced to holmium metal or oxidized to holmium(III) oxide.

Substitution Reactions: It can undergo substitution reactions where the chloride ions are replaced by other anions.

Common Reagents and Conditions

Oxidation: Reacting with oxygen or other oxidizing agents to form holmium(III) oxide.

Reduction: Using reducing agents like hydrogen gas to reduce holmium(III) chloride to holmium metal.

Substitution: Reacting with other halides or ligands to form different holmium complexes.

Major Products

Holmium(III) oxide: Formed through oxidation.

Holmium metal: Formed through reduction.

Holmium complexes: Formed through substitution reactions.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

Holmium(III) chloride hexahydrate is characterized by its high solubility in water and its role as a precursor for various holmium compounds. It is typically available as a white to light yellow crystalline powder. The molecular weight of this compound is 379.38 g/mol, and it decomposes upon heating at approximately 165 °C.

Optical Applications

This compound is used as a dopant in the production of optical fibers and lasers. Its unique optical properties enhance the performance of these devices:

- Optical Glasses : It improves the refractive index and transmission properties.

- Laser Technology : Utilized in solid-state lasers, particularly in the near-infrared region.

Medical Applications

Recent studies have highlighted the potential of this compound in medical applications, particularly in cancer treatment:

- Radioablation Therapy : Holmium microspheres containing high concentrations of holmium are used for targeted radioablation of tumors. Research indicates that these microspheres can be activated by neutron irradiation to emit therapeutic radiation .

| Application | Holmium Content (%) | Particle Size (µm) | Reference |

|---|---|---|---|

| HoAcAc Microspheres | 45% | 15-26 | |

| HoPLLA Microspheres | 17% | Not specified |

- Therapeutic Agent : Preclinical studies have shown anti-tumor activity against prostate cancer, suggesting potential for further clinical exploration .

Catalysis and Organic Synthesis

This compound serves as a catalyst in various organic synthesis reactions:

- Dihydropyrimidinones Synthesis : It has been employed in ultrasound-assisted one-pot synthesis methods .

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Dihydropyrimidinones Synthesis | Holmium(III) Chloride | High Yield |

Material Production

This compound is utilized in the production of various materials:

- Ceramics : It contributes to the properties of structural ceramics.

- Photo-optical Materials : Used in the creation of specialized optical components.

Electrical Components

The compound plays a role in developing electrical components due to its conductive properties when dissolved or fused .

Case Study 1: Development of Holmium Microspheres for Cancer Treatment

A study focused on developing microspheres with ultra-high holmium content for radioablation therapy demonstrated their effectiveness in targeting tumors with minimal damage to surrounding tissues. The mean particle size was tailored for specific tumor treatment approaches, showcasing the versatility of holmium compounds in medical applications .

Case Study 2: Optical Fiber Enhancement

Research into doped optical fibers revealed that incorporating this compound significantly improved light transmission efficiency and reduced signal loss, making it an essential component in modern telecommunications technology .

Mécanisme D'action

The mechanism of action of holmium(III) chloride hexahydrate depends on its application:

Catalysis: Acts as a catalyst by providing an active site for chemical reactions, facilitating the formation of reaction intermediates and lowering the activation energy.

Medical Imaging: Enhances contrast in imaging techniques due to its paramagnetic properties.

Therapeutic Agent: Interacts with biological molecules and pathways, potentially affecting cellular processes and signaling pathways.

Comparaison Avec Des Composés Similaires

Holmium(III) chloride hexahydrate can be compared with other lanthanide chlorides:

Dysprosium(III) chloride: Similar in structure and properties but has different magnetic and optical characteristics.

Erbium(III) chloride: Shares similar chemical behavior but differs in its applications, particularly in telecommunications and laser technology.

Gadolinium(III) chloride: Known for its use in magnetic resonance imaging (MRI) contrast agents, differing in its magnetic properties and biological applications.

Activité Biologique

Holmium(III) chloride hexahydrate (HoCl₃·6H₂O) is an inorganic compound that has garnered attention in various fields of research, particularly in biological and medical applications. This article explores its biological activity, synthesis, properties, and potential applications based on diverse sources.

This compound is a light yellow crystalline solid with a molecular weight of 379.38 g/mol. It is soluble in water and exhibits a monoclinic crystal structure similar to that of aluminum(III) chloride. The compound begins to lose its water of crystallization at approximately 64 °C .

| Property | Value |

|---|---|

| Molecular Formula | HoCl₃·6H₂O |

| CAS Number | 14914-84-2 |

| Molecular Weight | 379.38 g/mol |

| Melting Point | 165 °C (decomposes) |

| Solubility | Soluble in water |

Antimicrobial Properties

Research has indicated that holmium compounds, including HoCl₃·6H₂O, exhibit antimicrobial properties. A study demonstrated that holmium ions can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial therapies .

Laser Applications in Medicine

One of the most significant biological applications of holmium is its use in laser technology. The Holmium:YAG laser, which utilizes holmium ions, is particularly effective for soft tissue ablation and has been employed in urological procedures such as kidney stone lithotripsy. The laser's ability to produce precise incisions while maintaining hemostasis makes it suitable for delicate surgical operations .

In clinical studies involving the Holmium:YAG laser, researchers reported successful outcomes in procedures like bladder tumor ablation and ureteral stricture incision, with success rates exceeding 80% . The laser's interaction with soft tissue results in coagulative necrosis, which aids in controlling bleeding during surgery.

Case Studies

Case Study: Urological Applications

In a retrospective study involving 133 patients treated with the Holmium:YAG laser for urinary calculi, no significant complications were noted. The laser effectively fragmented all types of urinary stones, demonstrating its safety and efficacy in treating genitourinary conditions .

Propriétés

IUPAC Name |

trichloroholmium;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ho.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQFCXABQYNXLP-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Ho](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12HoO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystals; [MSDSonline] |

Source

|

| Record name | Holmium chloride hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Q1: What makes Holmium(III) chloride hexahydrate useful in creating magnetically responsive materials?

A1: this compound is a paramagnetic compound, meaning it is attracted to externally applied magnetic fields. This property is imparted to materials incorporating the compound. For example, in the research paper "Surface Modification of Polydopamine Particles via Magnetically-Responsive Surfactants" [], researchers used this compound to synthesize a magnetically-responsive surfactant. This surfactant was then used to modify polydopamine particles, ultimately creating particles that respond to magnetic fields [].

Q2: Besides its magnetic properties, are there other characteristics of this compound that make it suitable for material modification?

A2: Yes, its ability to form complexes with other molecules is advantageous. In the same study [], this compound readily complexed with a commercially available surfactant, demonstrating its versatility in creating modified materials with tailored properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.